molecular formula C26H30N2O5S B2723415 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 712345-59-0

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2723415
CAS No.: 712345-59-0
M. Wt: 482.6
InChI Key: BUEQWIMGGCWWTA-UHFFFAOYSA-N
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Description

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring, a sulfonyl group, and phenoxy groups

Preparation Methods

The synthesis of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the sulfonyl group and the phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. What sets 1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds are:

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-21-10-12-26(13-11-21)34(30,31)28-16-14-27(15-17-28)19-22(29)20-32-24-8-5-9-25(18-24)33-23-6-3-2-4-7-23/h2-13,18,22,29H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEQWIMGGCWWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC(=CC=C3)OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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